3-Amino-5-(6-imidazo[1,2-a]pyridyl)pyrazole

ALK inhibitor kinase selectivity regiochemistry

Researchers requiring exact regioisomeric purity for kinase inhibitor SAR studies often face supply inconsistency. This 3-aminopyrazole-imidazopyridine hybrid provides the precise C-C connectivity at the imidazo[1,2-a]pyridine 6-position essential for reproducing literature ALK and BACE1 inhibitor profiles. • Validated scaffold for ALK-resistant mutant (L1196M) inhibitor libraries with reported oral bioavailability. • Core template for brain-penetrant BACE1 inhibitors with tunable LogP. • Dual ALK/Aurora B inhibitory chemotype for synthetic lethality studies in MYC-driven cancers. Bulk quantities and custom synthesis available; contact BenchChem for procurement.

Molecular Formula C10H9N5
Molecular Weight 199.21 g/mol
Cat. No. B13702136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-5-(6-imidazo[1,2-a]pyridyl)pyrazole
Molecular FormulaC10H9N5
Molecular Weight199.21 g/mol
Structural Identifiers
SMILESC1=CC2=NC=CN2C=C1C3=CC(=NN3)N
InChIInChI=1S/C10H9N5/c11-9-5-8(13-14-9)7-1-2-10-12-3-4-15(10)6-7/h1-6H,(H3,11,13,14)
InChIKeyMNURVUVSKDNJLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-5-(6-imidazo[1,2-a]pyridyl)pyrazole – Scaffold & Procurement Profile


3-Amino-5-(6-imidazo[1,2-a]pyridyl)pyrazole (CAS 948883-30-5; MFCD20694863), also named 5-(imidazo[1,2-a]pyridin-6-yl)-1H-pyrazol-3-amine, is a heterobifunctional building block comprising a 3-aminopyrazole ring directly attached to the 6-position of an imidazo[1,2-a]pyridine . The compound bears two privileged heterocyclic motifs frequently encountered in kinase-focused and CNS-targeted medicinal chemistry, making it a strategic intermediate for parallel library synthesis and scaffold-hopping campaigns [1].

Scaffold class: Dual heterocyclic (3-aminopyrazole–imidazo[1,2-a]pyridine) with precise C–C connectivity.
Functional handle: Free 3-amino group supports parallel library diversification for SAR exploration.
Reported model contexts: ALK kinase domain engagement, BACE1 active-site recognition; compatible with CNS drug-design property optimization.

Why 3-Amino-5-(6-imidazo[1,2-a]pyridyl)pyrazole Is Irreplaceable


The combination of a free 3-amino group on the pyrazole ring and the precise C–C connectivity at the imidazo[1,2-a]pyridine 6-position creates a unique hydrogen-bond donor/acceptor geometry and vector angle that regioisomeric or monocyclic analogs cannot replicate . Published structure–activity relationship (SAR) studies on 5-aminopyrazol-imidazopyridine series demonstrate that even minor positional changes on the imidazopyridine ring or substitution of the pyrazole amine profoundly alter kinase inhibition potency, isoform selectivity, and cytochrome P450 liability [1]. Consequently, procurement of the exact regioisomer is mandatory to reproduce literature-reported biological profiles.

Regiochemistry
Positional isomers on the imidazopyridine ring may shift hydrogen-bond geometry and abolish kinase hinge-binding; literature SAR is regioisomer-specific.
Monocyclic analogs
Simple 5-aminopyrazole or imidazo[1,2-a]pyridine fragments lack the fused architecture required for ATP-pocket occupation and BACE1 engagement.
Amine substitution
Blocking or replacing the free 3-NH2 group can alter CYP inhibition profile and isoform selectivity; reported SAR relies on the unprotected amine.

3-Amino-5-(6-imidazo[1,2-a]pyridyl)pyrazole vs. Structural Analogs: Comparative Evidence


Regiochemistry Dictates ALK Kinase Inhibition

A series of 5-aminopyrazol-imidazopyridine congeners built on the same scaffold as 3-amino-5-(6-imidazo[1,2-a]pyridyl)pyrazole was shown to potently inhibit wild-type ALK and the clinically relevant L1196M gatekeeper mutant, while being inactive against the G1269S mutation [1]. The lead compound achieved >90% phospho-ALK inhibition for over 6 hours in a SCID mouse Del xenograft model at 10 mg/kg p.o., highlighting the scaffold's ability to translate in vitro potency to in vivo target engagement [1]. In contrast, simple 5-aminopyrazole or imidazo[1,2-a]pyridine building blocks lacking the fused biaryl architecture do not exhibit this kinase inhibition profile, as the pendant heterocycle is essential for occupying the ATP-binding pocket [1].

ALK hinge-binding
Class-level
Scaffold-derived lead: >90% phospho-ALK inhibition sustained 6 h at 10 mg/kg p.o. in Del xenograft; monocyclic fragments inactive.
Regioisomeric scaffold assembly enables kinase hinge-binding competency.
EML4-ALK SCID model; oral administration context.
ALK inhibitor kinase selectivity regiochemistry

Lipophilicity Advantage Over Common Pyrazoles

The target compound exhibits a calculated LogP of 0.75, density of 1.5 ± 0.1 g/cm³, and refractive index of 1.811 [1]. These values place it in a more lipophilic and polarizable space compared to simpler aminopyrazole building blocks such as 3-amino-5-(pyridin-3-yl)pyrazole (estimated LogP ≈ -0.2 to 0.1) [2]. The higher LogP of the imidazopyridine-bearing scaffold correlates with improved passive membrane permeability in cell-based assays, while the elevated refractive index indicates greater electronic polarizability that can strengthen π-stacking interactions in kinase ATP-binding sites [3].

Lipophilicity gain
Data to verify
Calculated LogP 0.75 (Δ +0.55 to +0.95 over 3-amino-5-(pyridin-3-yl)pyrazole).
Higher LogP may support membrane permeability and CNS-penetration design.
Computed property; experimental logP not available.
LogP density refractive index building block selection

Scaffold-Dependent BACE1 Inhibition

In a focused library of aminoimidazo[1,2-a]pyridine derivatives bearing various pyrazole appendages, the most potent BACE1 inhibitors (compounds 7b and 7f) demonstrated IC50 values of 22.48 ± 2.06 µM and 30.61 ± 3.48 µM, respectively [1]. The study explicitly concluded that the aminoimidazo[1,2-a]pyridine–pyrazole hybrid scaffold is a privileged chemotype for developing novel BACE1 inhibitors [1]. By contrast, structurally simpler aminoimidazopyridines lacking the pyrazole motif were significantly less active, and pyrazoles without the imidazopyridine fusion failed to engage the BACE1 active site effectively [1].

BACE1 engagement
Cross-study
Hybrid library leads: IC50 22–31 µM in FRET-based BACE1 assay; monocyclic fragments inactive.
Hybrid scaffold required for BACE1 active-site recognition; monocyclic precursors insufficient.
In vitro enzymatic assay; docking confirms binding mode.
BACE1 inhibitor Alzheimer's disease aminoimidazopyridine

High-Impact Applications of 3-Amino-5-(6-imidazo[1,2-a]pyridyl)pyrazole


ALK Inhibitor Lead Optimization

Use the compound as the core scaffold for generating focused chemical libraries targeting ALK and ALK-resistant mutants (e.g., L1196M). The 5-aminopyrazol-imidazopyridine architecture has demonstrated oral bioavailability and >90% target engagement in xenograft models, providing a validated starting point for optimizing pharmacokinetic properties and overcoming crizotinib resistance [1].

BACE1 Inhibitor Discovery for Alzheimer’s Disease

Employ the aminoimidazo[1,2-a]pyridine–pyrazole hybrid as a privileged template for designing brain-penetrant BACE1 inhibitors. Structure-based optimization around this core has yielded compounds with mid-micromolar IC50 values, and the scaffold's balanced LogP supports further tuning of CNS drug-like properties [2].

Kinase Selectivity & Polypharmacology Profiling

Leverage the dual ALK/Aurora B inhibitory profile inherent to the 5-aminopyrazol-imidazopyridine chemotype to explore synthetic lethal interactions in MYC-driven cancers. The scaffold's off-target activity can be rationally exploited or engineered out through peripheral substitutions, making it a versatile probe for chemical biology studies [1].

Application
Selection Property
Validation Focus
ALK inhibitor research
Regiochemical integrity; free 3-NH2 handle
ATP-pocket hinge-binding geometry; reported in vivo target engagement reproducibility
BACE1 inhibitor design
Hybrid pyrazole–imidazopyridine architecture
Active-site recognition via docking; CNS drug-like property tuning (LogP, permeability)
Kinase selectivity profiling
Dual ALK/Aurora B chemotype background
Polypharmacology SAR; off-target exploitation or engineering via peripheral substitution
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